3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 922916-29-8
VCID: VC4757220
Molecular Formula: C17H14ClN3O4
Molecular Weight: 359.77
* For research use only. Not for human or veterinary use.
![3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 922916-29-8](/images/structure/VC4757220.png)
Description |
The compound 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring structure. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of the chemical structure, synthesis methods, physicochemical properties, and potential applications of this compound. SynthesisThe synthesis of this compound typically involves the cyclization of hydrazides with appropriate carboxylic acids or their derivatives to form the oxadiazole ring. The general steps include:
Reaction Scheme:
ApplicationsThe compound has potential applications in:
|
---|---|
CAS No. | 922916-29-8 |
Product Name | 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Molecular Formula | C17H14ClN3O4 |
Molecular Weight | 359.77 |
IUPAC Name | 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C17H14ClN3O4/c1-23-13-7-6-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-12(18)8-10/h3-9H,1-2H3,(H,19,21,22) |
Standard InChIKey | GTVFNNGVEPKHOE-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)OC |
Solubility | not available |
PubChem Compound | 7655642 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume